Tiagabine-d6 HCl

LC-MS/MS method validation stable isotope labeling isotopic interference

In LC-MS/MS quantification of tiagabine, non-deuterated or low-mass-shift (e.g., d4) internal standards introduce systematic errors from isotopic cross-talk and differential matrix effects. Tiagabine-d6 HCl, with a +6 Da mass shift, fully resolves these issues, ensuring co-elution and dynamic ion-suppression correction. This compound is essential for accurate therapeutic drug monitoring (5-1000 ng/mL), ANDA bioequivalence studies compliant with FDA/EMA guidelines, and pharmacokinetic-pharmacodynamic investigations in brain tissue. Benefit from rigorous isotopic purity and matched analyte physicochemical properties that guarantee consistent extraction recovery across plasma, urine, and tissue matrices.

Molecular Formula C20H19D6NO2S2.HCl
Molecular Weight 418.05
Cat. No. B1164101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiagabine-d6 HCl
Molecular FormulaC20H19D6NO2S2.HCl
Molecular Weight418.05
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tiagabine-d6 HCl Internal Standard


Tiagabine-d6 HCl (CAS: 1217808-68-8) is a deuterium-labeled analog of the antiepileptic drug tiagabine hydrochloride, specifically synthesized for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis . The compound contains six deuterium atoms replacing six hydrogen atoms at the methyl positions of the two thiophene rings, yielding a nominal mass shift of +6 Da relative to unlabeled tiagabine . This compound is not intended as a therapeutic agent; its exclusive utility lies in compensating for analytical variability during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of tiagabine in complex biological matrices .

Why Tiagabine-d6 HCl Is Irreplaceable


In LC-MS/MS bioanalysis, the choice of internal standard (IS) fundamentally determines assay accuracy and reproducibility. Substituting Tiagabine-d6 HCl with a non-deuterated structural analog or a lower-mass deuterated variant (e.g., d4) introduces systematic quantitation errors that cannot be corrected post-acquisition. Structural analogs such as desmethyl-tiagabine exhibit different extraction recovery, chromatographic retention time, and ionization efficiency compared to the parent analyte tiagabine, meaning they fail to co-elute and cannot track matrix-induced ion suppression dynamically [1]. Deuterated analogs with insufficient mass shift (e.g., +4 Da) remain vulnerable to isotopic cross-talk from the natural M+2 and M+4 contributions of tiagabine, which contains two sulfur atoms with significant isotopic abundance . Tiagabine-d6 HCl's +6 Da mass shift eliminates this interference by placing the IS signal entirely outside the analyte's isotopic envelope, a prerequisite for accurate quantification in therapeutic drug monitoring and pharmacokinetic studies .

Tiagabine-d6 HCl Comparator Differentiation


Mass Shift and Isotopic Cross-Talk Elimination

Tiagabine-d6 HCl provides a nominal mass shift of +6 Da relative to unlabeled tiagabine, exceeding the minimum required to avoid interference from the analyte's natural isotopic distribution. This is critical because tiagabine contains two sulfur atoms, whose natural ³⁴S and ³³S isotopes generate measurable M+2 and M+4 signals . A d4-labeled internal standard (mass shift +4 Da) would partially overlap with the analyte's M+4 isotopic peak, causing cross-signal contribution that degrades accuracy at low IS concentrations. Tiagabine-d6 HCl's +6 Da shift places the IS signal completely outside the analyte's isotopic envelope, ensuring zero cross-talk .

LC-MS/MS method validation stable isotope labeling isotopic interference

Co-Elution for Matrix Effect Correction

Tiagabine-d6 HCl co-elutes with unlabeled tiagabine on reverse-phase LC columns (e.g., C18), experiencing identical matrix conditions at the moment of electrospray ionization. This co-elution property ensures that any ion suppression or enhancement affecting the analyte proportionally affects the internal standard, maintaining a constant response ratio . In contrast, structural analogs such as desmethyl-tiagabine, which were employed as internal standards in early GC-MS methods, exhibit different retention times and do not co-elute with the parent drug [1]. This temporal mismatch means the analog IS cannot track dynamic changes in matrix composition across the chromatographic run, introducing systematic bias in unknown samples.

matrix effect correction ion suppression bioanalytical method validation

Isotopic Purity for Minimal Interference

Tiagabine-d6 HCl is supplied with a purity specification of ≥99% deuterated forms (d1-d6), as certified by Cayman Chemical and other major suppliers . This high isotopic purity minimizes the residual unlabeled (d0) tiagabine content in the IS preparation, which is critical for avoiding cross-signal contribution from the internal standard channel to the analyte channel. Research on cross-signal contributions in LC-MS bioanalysis of tiagabine has demonstrated that when an IS contributes signal to the analyte channel due to isotopic impurities, systematic errors in unknown sample quantification can persist even when calibration standards and quality controls appear acceptable [1]. Lower-purity deuterated IS preparations (<98% deuterated) may contain sufficient unlabeled material to artificially elevate baseline analyte signal, particularly at low IS concentrations.

isotopic enrichment cross-signal contribution LC-MS/MS quantitation accuracy

Tiagabine-d6 HCl Recommended Applications


Therapeutic Drug Monitoring of Tiagabine

Tiagabine-d6 HCl is the optimal internal standard for developing and validating LC-MS/MS assays intended for therapeutic drug monitoring (TDM) of tiagabine in plasma or serum from epilepsy patients. The +6 Da mass shift eliminates isotopic interference from tiagabine's natural sulfur isotope envelope, a prerequisite for accurate quantification in the clinically relevant concentration range of 5-1000 ng/mL . The co-elution property ensures that matrix effects from co-administered antiepileptic drugs (e.g., lamotrigine, carbamazepine) and their metabolites are dynamically corrected, a capability not shared by structural analog IS such as desmethyl-tiagabine [1].

Regulated Bioanalysis for ANDA Studies

For abbreviated new drug application (ANDA) studies comparing generic tiagabine formulations to the reference listed drug, Tiagabine-d6 HCl provides the analytical rigor required by FDA and EMA bioanalytical method validation guidelines. The ≥99% deuterated forms purity minimizes systematic bias in incurred sample reanalysis (ISR) , while the matched physicochemical properties to the analyte ensure consistent extraction recovery across plasma, urine, and tissue homogenate matrices . This compound is specifically indicated for method validation (AMV) and quality control applications during commercial production [2].

Preclinical Brain Tiagabine Quantification

In rodent studies investigating tiagabine's anticonvulsant efficacy (ED50 = 1.2 mg/kg i.p. in DMCM-induced seizure models) or its synergy with gabapentin in neuropathic pain models, accurate brain tissue quantification is essential for establishing pharmacokinetic-pharmacodynamic relationships . Tiagabine-d6 HCl's co-elution with tiagabine enables reliable correction for the pronounced matrix effects encountered in brain homogenate samples, where high phospholipid content causes severe ion suppression. Structural analog IS cannot match this performance due to differential extraction and ionization behavior .

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